molecular formula C20H19N3O4 B11384310 N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384310
M. Wt: 365.4 g/mol
InChI Key: XSTWQWNHUKEFKB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, methoxy groups, and a carboxamide functional group.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-13-4-6-14(7-5-13)23-11-10-17(24)19(22-23)20(25)21-16-9-8-15(26-2)12-18(16)27-3/h4-12H,1-3H3,(H,21,25)

InChI Key

XSTWQWNHUKEFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the methoxy and methylphenyl groups. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with a complex molecular structure that includes a pyridazine ring and various functional groups. Its molecular formula is C20H19N3O4C_{20}H_{19}N_{3}O_{4} with a molecular weight of approximately 320.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential antibacterial effects against various strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.

The specific mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in cell growth and apoptosis. The presence of methoxy groups may enhance its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibitory effects on cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine release

Case Study: Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability and revealed an IC50 value indicative of significant antitumor potential.

Case Study: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

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